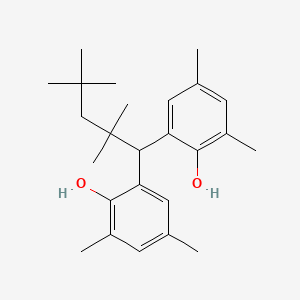
2,2'-(2,2,4,4-Tetramethylpentane-1,1-diyl)bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,2,4,4-Tetramethylpentane-1,1-diyl)bis(4,6-dimethylphenol) is an organic compound with a complex structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,4,4-Tetramethylpentane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 2,2,4,4-tetramethylpentane-1,1-diol with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,2,4,4-Tetramethylpentane-1,1-diyl)bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,2,4,4-Tetramethylpentane-1,1-diyl)bis(4,6-dimethylphenol) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 2,2’-(2,2,4,4-Tetramethylpentane-1,1-diyl)bis(4,6-dimethylphenol) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethylpentane: A related compound with similar structural features.
4,6-Dimethylphenol: Another compound with similar phenolic groups.
Uniqueness
2,2’-(2,2,4,4-Tetramethylpentane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
487024-52-2 |
|---|---|
Molekularformel |
C25H36O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-2,2,4,4-tetramethylpentyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-15-10-17(3)22(26)19(12-15)21(25(8,9)14-24(5,6)7)20-13-16(2)11-18(4)23(20)27/h10-13,21,26-27H,14H2,1-9H3 |
InChI-Schlüssel |
APBQMMHHIPTHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C)C)C(C)(C)CC(C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


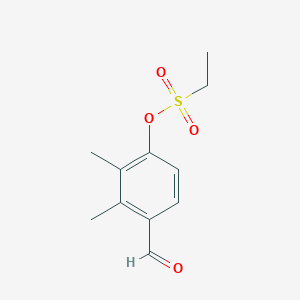

![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
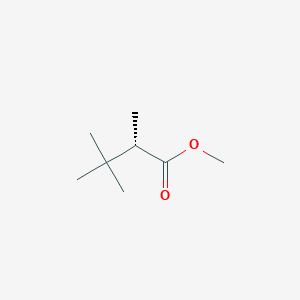


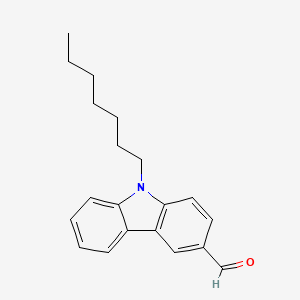
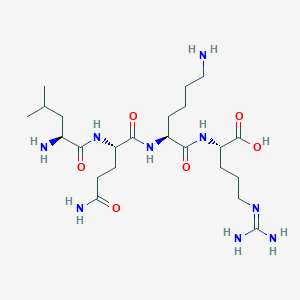
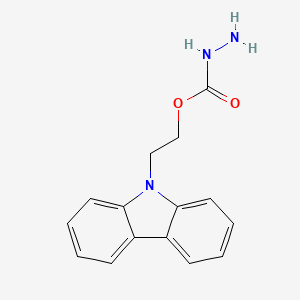
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)
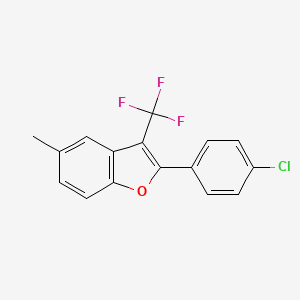
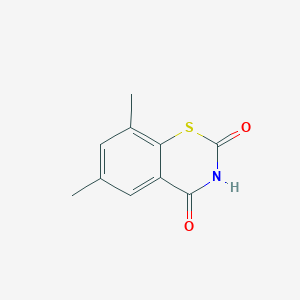
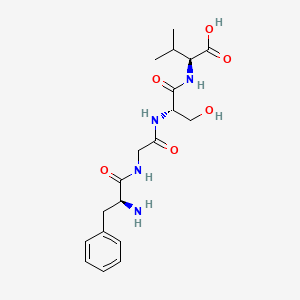
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
